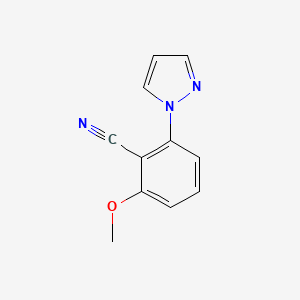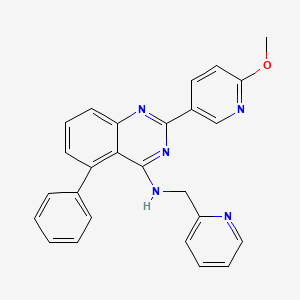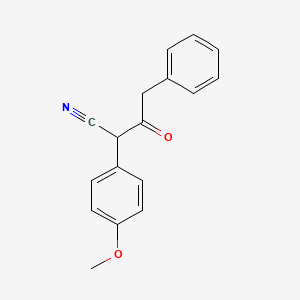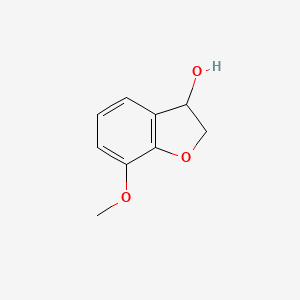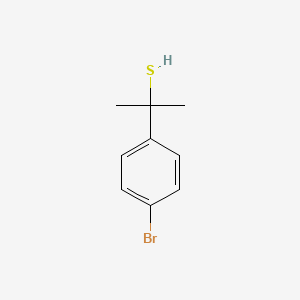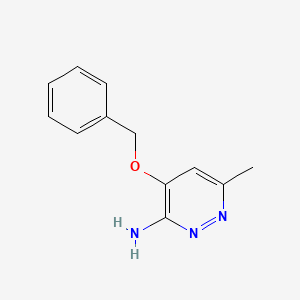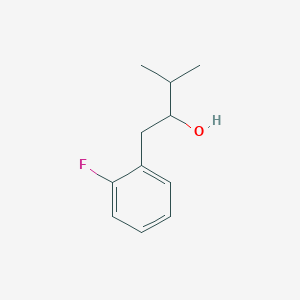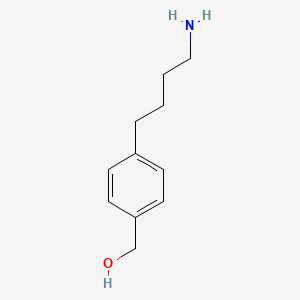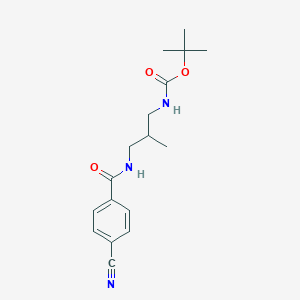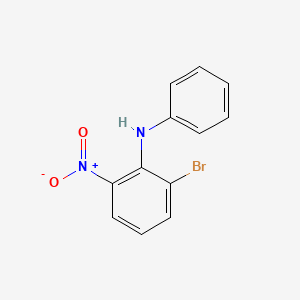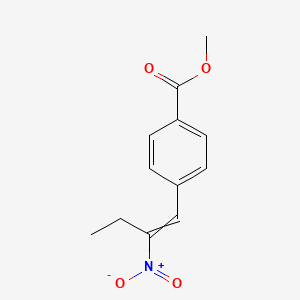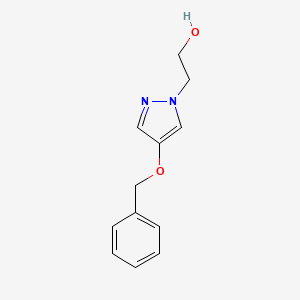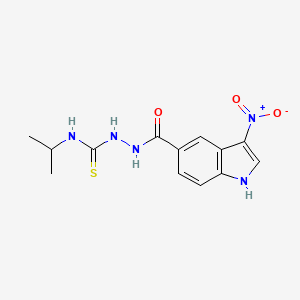
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide is a complex organic compound that features an indole ring system. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide typically involves the formation of the indole ring followed by functionalization at specific positions. One common method for indole synthesis is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions The final step involves the coupling of the indole derivative with isopropyl hydrazinecarbothioamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide can undergo various chemical reactions, including:
Coupling Reactions: The hydrazinecarbothioamide moiety can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Coupling: Electrophiles such as acyl chlorides, isocyanates.
Major Products
Reduction of Nitro Group: Formation of amino derivatives.
Electrophilic Substitution: Formation of substituted indole derivatives.
Coupling Reactions: Formation of various functionalized hydrazinecarbothioamide derivatives.
科学的研究の応用
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active compounds with antiviral, anticancer, and anti-inflammatory properties.
Biology: Study of its interactions with biological macromolecules and its effects on cellular processes.
Industry: Use in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide is likely related to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The indole ring system can bind to various receptors and enzymes, modulating their activity . The hydrazinecarbothioamide moiety may also play a role in the compound’s biological activity by forming covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole ring structure.
5-nitroindole: A simpler derivative with a nitro group at the 5-position.
N-isopropylhydrazinecarbothioamide: A compound with a similar hydrazinecarbothioamide moiety.
Uniqueness
4-isopropyl-1-(3-nitro-1H-indole-5-carbonyl)thiosemicarbazide is unique due to the combination of the indole ring, nitro group, and hydrazinecarbothioamide moiety. This combination imparts specific chemical and biological properties that are not found in simpler derivatives .
特性
分子式 |
C13H15N5O3S |
|---|---|
分子量 |
321.36 g/mol |
IUPAC名 |
1-[(3-nitro-1H-indole-5-carbonyl)amino]-3-propan-2-ylthiourea |
InChI |
InChI=1S/C13H15N5O3S/c1-7(2)15-13(22)17-16-12(19)8-3-4-10-9(5-8)11(6-14-10)18(20)21/h3-7,14H,1-2H3,(H,16,19)(H2,15,17,22) |
InChIキー |
VBVDNZGLSSLSGK-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=S)NNC(=O)C1=CC2=C(C=C1)NC=C2[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
